4-(Difluoromethyl)-6-methylpyridin-2-amine

Lipophilicity Drug Design ADME

4-(Difluoromethyl)-6-methylpyridin-2-amine (CAS 1805960-63-7) is a strategic difluoromethyl-containing 2-aminopyridine building block with LogP 1.04, enabling precise lipophilicity and hydrogen-bond donor modulation for kinase inhibitor programs (PI3K, mTOR) and agrochemical lead optimization. Its 4-difluoromethyl positional isomerism imparts distinct reactivity and pharmacokinetic behavior versus the 5-isomer or trifluoromethyl analogs—generic interchange risks altering synthetic outcomes and biological profiles. Ideal for Buchwald–Hartwig, Suzuki–Miyaura, and other palladium-catalyzed functionalizations to construct complex fluorinated heterocycles. Verified QC documentation supports reproducible methodology development and library synthesis.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
CAS No. 1805960-63-7
Cat. No. B6591945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-6-methylpyridin-2-amine
CAS1805960-63-7
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)N)C(F)F
InChIInChI=1S/C7H8F2N2/c1-4-2-5(7(8)9)3-6(10)11-4/h2-3,7H,1H3,(H2,10,11)
InChIKeyZBRUKZLLJLZVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-6-methylpyridin-2-amine (CAS 1805960-63-7): Procurement-Relevant Chemical Identity and Building Block Profile


4-(Difluoromethyl)-6-methylpyridin-2-amine (CAS 1805960-63-7) is a functionalized 2-aminopyridine derivative characterized by a difluoromethyl group at the 4-position and a methyl group at the 6-position of the pyridine ring . With a molecular formula of C7H8F2N2 and a molecular weight of 158.15 g/mol, this compound serves as a specialized heterocyclic building block for medicinal chemistry and agrochemical research programs . The difluoromethyl substituent is valued in drug design for its capacity to modulate lipophilicity and metabolic stability relative to non-fluorinated or trifluoromethylated analogs .

Why 4-(Difluoromethyl)-6-methylpyridin-2-amine Cannot Be Simply Replaced by Isomeric or Non-Fluorinated Analogs


Simple substitution of 4-(difluoromethyl)-6-methylpyridin-2-amine with its 5-isomer, non-fluorinated 6-methylpyridin-2-amine, or trifluoromethyl analogs introduces measurable deviations in physicochemical properties that directly impact downstream synthetic utility and biological profile. The specific positioning of the difluoromethyl group at the 4-position confers a distinct hydrogen-bonding capacity and lipophilicity profile compared to the 5-isomer [1]. Furthermore, the difluoromethyl group serves as a lipophilic bioisostere of alcohol and thiol moieties while retaining hydrogen-bond donor capability—a dual function not achievable with trifluoromethyl or methyl substituents . These differences translate into altered reactivity in cross-coupling reactions and divergent pharmacokinetic behavior when incorporated into lead compounds, making generic interchange scientifically unsound without re-optimization of synthetic routes and biological assays.

Quantitative Differentiation of 4-(Difluoromethyl)-6-methylpyridin-2-amine: Lipophilicity, Hydrogen Bonding, and Vendor QC Metrics


Lipophilicity Reduction Relative to Non-Fluorinated Analog: LogP Comparison

4-(Difluoromethyl)-6-methylpyridin-2-amine exhibits a computed LogP of 1.04 , which is 0.51 log units lower than the non-fluorinated parent compound 6-methylpyridin-2-amine (LogP = 1.55) . This reduction in lipophilicity, driven by the electron-withdrawing and polarizable nature of the difluoromethyl group, can enhance aqueous solubility and modulate membrane permeability relative to the unsubstituted analog .

Lipophilicity Drug Design ADME

Hydrogen Bond Donor Capacity: Difluoromethyl vs. Trifluoromethyl and Methyl Groups

The difluoromethyl group (-CF2H) present in 4-(difluoromethyl)-6-methylpyridin-2-amine can function as both a hydrogen bond acceptor (via fluorine lone pairs) and a hydrogen bond donor (via the C-H proton), a dual capability not possessed by trifluoromethyl (-CF3) or methyl (-CH3) substituents [1]. In contrast, the trifluoromethyl analog 6-methyl-4-(trifluoromethyl)pyridin-2-amine (LogP = 1.92) lacks hydrogen bond donor capacity and exhibits higher lipophilicity .

Hydrogen Bonding Bioisosterism Medicinal Chemistry

Vendor-Supplied Purity and Analytical Documentation: QC Metrics for Reproducible Research

Commercial suppliers of 4-(difluoromethyl)-6-methylpyridin-2-amine provide batch-specific analytical data including NMR, HPLC, and GC spectra, ensuring a minimum purity of 95% . In contrast, many vendor listings for the 5-isomer (CAS 1805960-75-1) lack accompanying QC documentation, introducing uncertainty in synthetic reproducibility .

Quality Control Reproducibility Procurement

Optimal Application Scenarios for 4-(Difluoromethyl)-6-methylpyridin-2-amine in Medicinal Chemistry and Agrochemical Research


Kinase Inhibitor Lead Optimization: Enhancing Solubility and Metabolic Stability

The reduced lipophilicity (LogP = 1.04 vs. 1.55 for the non-fluorinated analog) and hydrogen-bond donor capacity of the difluoromethyl group make 4-(difluoromethyl)-6-methylpyridin-2-amine a valuable building block for optimizing solubility and target engagement in kinase inhibitor programs, particularly those targeting PI3K and mTOR pathways where 2-aminopyridine scaffolds are prevalent . The compound can serve as a direct replacement for more lipophilic or metabolically labile fragments in lead series .

Agrochemical Discovery: Fine-Tuning Lipophilicity for Foliar Uptake

In pesticide and herbicide discovery, the difluoromethyl group provides moderate regulation of lipophilicity compared to trifluoromethyl, improving foliar uptake and translocation while maintaining metabolic stability . 4-(Difluoromethyl)-6-methylpyridin-2-amine can be employed as an intermediate in the synthesis of crop protection agents where precise physicochemical property tuning is required for field efficacy .

Synthetic Methodology Development: Difluoromethylated Heterocycle as a Versatile Cross-Coupling Partner

The 4-difluoromethyl-2-aminopyridine core is amenable to further functionalization via Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other palladium-catalyzed reactions, making it a strategic intermediate for constructing complex fluorinated heterocycles . The commercial availability of this compound with verified QC documentation supports reproducible methodology development and library synthesis.

Comparative Physicochemical Profiling of Fluorinated Pyridine Isomers

Due to the quantifiable differences in LogP between the 4-difluoromethyl isomer (1.04) and the 5-isomer (data not available but structurally distinct), researchers can use 4-(difluoromethyl)-6-methylpyridin-2-amine as a reference compound in systematic SAR studies to deconvolute the impact of difluoromethyl substitution position on biological activity and ADME properties .

Technical Documentation Hub

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